2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the CAS Number: 14097-40-6 . Its molecular weight is 162.23 and it is typically stored at room temperature . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine . The InChI code is 1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 90-92 degrees Celsius . It is typically stored at room temperature and is usually in the form of a powder .Scientific Research Applications
Neurological Research and Parkinson's Disease
- Endogenous Presence in Brain : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, along with similar compounds, has been identified as an endogenous amine in rat and human brains. These compounds have been linked to neurological conditions such as Parkinson's disease (Kohno, Ohta, & Hirobe, 1986); (Niwa et al., 1991).
- Potential Parkinsonism Induction : Studies have shown that certain derivatives of this compound, such as 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, may induce parkinsonism-like symptoms in mice. This suggests a possible link between these compounds and idiopathic Parkinson's disease (Kotake et al., 1995).
Chemical Properties and Applications
- Redox-Annulation Reactions : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is involved in redox-neutral annulations with electron-deficient o-Tolualdehydes, contributing to advancements in organic chemistry (Paul, Adili, & Seidel, 2019).
Neuroprotective Potential
- Neuroprotection in Cultured Neurons : There's evidence suggesting neuroprotective effects of certain derivatives against dopaminergic neurotoxins. This indicates potential applications in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).
Novel Biological Actions
- Diverse Biological Impacts : The compound and its derivatives show a variety of biological actions, including neurotoxic and neuroprotective effects. This highlights the compound's complexity and potential in neurological research (Peana, Bassareo, & Acquas, 2019).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKLIVSHUQSRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514667 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
CAS RN |
14097-40-6 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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